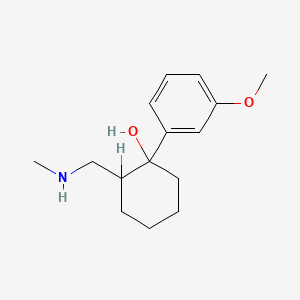
N-Desmethyltramadol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トラマドールの主要な代謝物であるO-デスメチルトラマドールは、薬理学的な観点から重要な化合物です。トラマドール自体は、中程度から重度の痛みを治療するために使用される合成オピオイド鎮痛剤です。 投与されると、トラマドールは肝臓で代謝されてO-デスメチルトラマドールを生成し、これは親化合物と比較してオピオイド受容体に対する親和性が高くなっています .
準備方法
合成経路と反応条件
O-デスメチルトラマドールの合成は、一般的にトラマドールの脱メチル化を伴います。このプロセスは、以下を含む様々な化学反応によって達成できます。
酸化脱メチル化: 過酸化水素や過酸などの酸化剤を使用します。
還元脱メチル化: 水素化リチウムアルミニウム (LiAlH4) やボラン (BH3) などの還元剤を使用します。
工業生産方法
工業的な環境では、O-デスメチルトラマドールの生産は、通常、高い収率と純度を確保するために、特定の条件下で制御された化学反応によって行われます。このプロセスには以下が含まれます。
触媒脱メチル化: 脱メチル化プロセスを促進するために、炭素上のパラジウム (Pd/C) などの触媒を使用します。
酵素脱メチル化: バイオリアクターのセットアップでトラマドールを選択的に脱メチル化するために、シトクロムP450などの酵素を使用します.
化学反応の分析
反応の種類
O-デスメチルトラマドールは、以下を含む様々な化学反応を起こします。
酸化: 酸化剤を使用して、N-酸化誘導体に転換します。
還元: 還元剤を使用して、還元誘導体を形成します。
置換: 新しい官能基を導入するために、ハロゲン化反応またはアルキル化反応を行います。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン(塩素、臭素)、ハロゲン化アルキル。
主要な生成物
これらの反応から生成される主要な生成物には、N-酸化誘導体、還元形、および異なる官能基を持つ置換化合物など、O-デスメチルトラマドールの様々な誘導体が含まれます .
科学研究への応用
O-デスメチルトラマドールは、科学研究において様々な用途があります。
化学: 新しい合成方法と分析技術の開発のための、分析化学における参照化合物として使用されます。
生物学: オピオイド受容体との相互作用とその細胞シグナル伝達経路への影響について研究されています。
医学: 鎮痛効果と疼痛管理療法における潜在的な用途について調査されています。
科学的研究の応用
Pharmacokinetics and Metabolism
N-Desmethyltramadol is primarily formed through the N-demethylation of tramadol, predominantly mediated by cytochrome P450 enzymes such as CYP2D6, CYP2B6, and CYP3A4 . The pharmacokinetics of this compound are influenced by genetic polymorphisms in these enzymes, leading to variability in drug metabolism among individuals. Studies have shown that the concentration of this compound can vary significantly based on the CYP2D6 genotype, impacting its analgesic efficacy and safety profile .
Analgesic Properties
This compound exhibits analgesic effects similar to those of tramadol. It acts as a weak μ-opioid receptor agonist and also enhances the reuptake inhibition of norepinephrine and serotonin, contributing to its pain-relieving properties . Clinical studies have demonstrated that this compound can provide effective pain relief in various conditions, including postoperative pain and chronic pain syndromes. Its analgesic potency is generally lower than that of tramadol but can be significant in certain patient populations .
Therapeutic Applications
- Pain Management :
- Chronic Pain Conditions :
- Potential for Abuse :
Case Study 1: Postoperative Pain Management
A clinical trial evaluated the efficacy of this compound in patients undergoing orthopedic surgery. The results indicated that patients receiving this compound reported lower pain scores compared to those receiving placebo, demonstrating its effectiveness as part of a multimodal analgesia approach.
Case Study 2: Chronic Pain Management
In a cohort study involving fibromyalgia patients, the administration of this compound resulted in significant improvements in pain management and quality of life metrics compared to baseline assessments.
作用機序
O-デスメチルトラマドールは、主にμ-オピオイド受容体との相互作用を通じてその効果を発揮します。それは、トラマドールよりも高い親和性でこれらの受容体に結合し、強力な鎮痛効果をもたらします。この化合物はまた、ノルエピネフリンとセロトニンの再取り込みを阻害し、鎮痛効果に貢献しています。関係する分子標的と経路には以下が含まれます。
μ-オピオイド受容体活性化: 鎮痛と痛みのシグナル伝達の調節につながります。
モノアミン再取り込み阻害: シナプス間隙におけるノルエピネフリンとセロトニンのレベルを高め、痛みの調節に役立ちます。
類似の化合物との比較
類似の化合物
トラマドール: オピオイド受容体に対する親和性が低い親化合物です。
コデイン: 代謝経路が異なる別のオピオイド鎮痛剤です。
モルヒネ: O-デスメチルトラマドールと比較して、オピオイド受容体に対する親和性が高い強力なオピオイドです。
独自性
O-デスメチルトラマドールは、トラマドールと比較してμ-オピオイド受容体に対する親和性が高いため、より強力な鎮痛剤となっています。コデインやモルヒネとは異なり、ノルエピネフリンとセロトニンの再取り込みも阻害し、鎮痛のための二重作用機序を提供しています。
類似化合物との比較
Similar Compounds
Tramadol: The parent compound with lower affinity for opioid receptors.
Codeine: Another opioid analgesic with a different metabolic pathway.
Morphine: A potent opioid with a higher affinity for opioid receptors compared to O-desmethyltramadol.
Uniqueness
O-desmethyltramadol is unique due to its higher affinity for the μ-opioid receptor compared to tramadol, making it a more potent analgesic. Unlike codeine and morphine, it also inhibits the reuptake of norepinephrine and serotonin, providing a dual mechanism of action for pain relief.
生物活性
N-Desmethyltramadol (NDT), a metabolite of tramadol, has garnered attention due to its biological activity and pharmacokinetic properties. This article delves into the biological mechanisms, metabolic pathways, and clinical implications of NDT, supported by data tables and case studies.
Overview of this compound
This compound is classified as an organic compound belonging to the anisole group. It is formed primarily through the metabolism of tramadol via cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4 . Unlike its active counterpart O-desmethyltramadol (ODT), which exhibits significant μ-opioid receptor agonism, NDT is considered less pharmacologically active .
Metabolic Pathways
The metabolism of tramadol leads to several metabolites, including ODT and NDT. The metabolic pathways are crucial for understanding the pharmacological effects of tramadol:
- Active Metabolite : O-desmethyltramadol (ODT) is formed predominantly via CYP2D6 and exhibits a binding affinity for μ-opioid receptors that is approximately 200-300 times greater than tramadol itself .
- Inactive Metabolite : this compound is produced through CYP3A4 and CYP2B6 pathways and does not exhibit significant analgesic properties compared to ODT .
Pharmacokinetics
The pharmacokinetics of NDT are influenced by various factors, including genetic polymorphisms in CYP enzymes. The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Half-life | Approximately 5 hours |
| Bioavailability | Low; primarily excreted unchanged |
| Metabolism | CYP3A4, CYP2B6 |
| Elimination Route | Renal |
Biological Activity and Clinical Implications
Despite being an inactive metabolite, NDT plays a role in the overall pharmacological profile of tramadol. Research indicates that while NDT does not significantly contribute to analgesia, it may influence the side effects associated with tramadol use, such as sedation and respiratory depression .
Case Studies
- Fatal Intoxications : A study reported cases of intoxication involving O-desmethyltramadol where NDT was absent in postmortem samples. This suggests that NDT may not contribute to acute toxicity in overdose scenarios .
- Pharmacokinetic Modeling : A physiologically based pharmacokinetic model indicated that variations in CYP2D6 activity could lead to altered levels of ODT and consequently affect the efficacy and safety profile of tramadol. In cases where patients are poor metabolizers, higher levels of tramadol may lead to increased formation of NDT without corresponding analgesic benefits from ODT .
特性
CAS番号 |
1018989-94-0 |
|---|---|
分子式 |
C15H24ClNO2 |
分子量 |
285.81 g/mol |
IUPAC名 |
(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 |
InChIキー |
NOZLWRHUQJHIRG-PBCQUBLHSA-N |
SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
異性体SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |
正規SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
同義語 |
(1R,2R)-rel-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol Hydrochloride; _x000B_cis-(+/-)-N-Demethyltramadol; N-Monodesmethyltramadol Hydrochloride; Nortramadol Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















